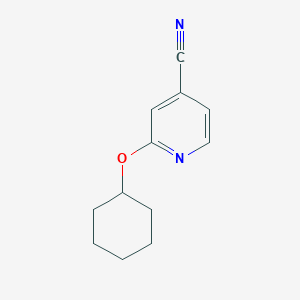

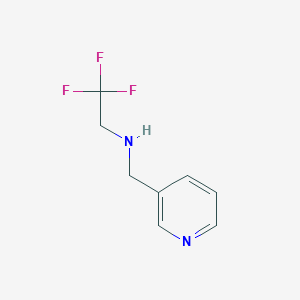

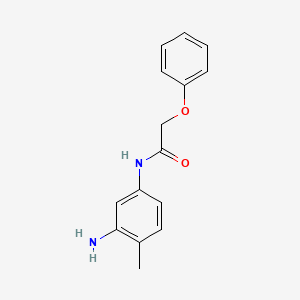

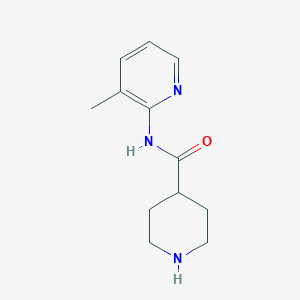

![molecular formula C17H22N2O4S B1323324 叔丁基[2-邻苯二甲酰亚胺-1-(甲硫烷基甲基)乙基]氨基甲酸酯 CAS No. 885266-58-0](/img/structure/B1323324.png)

叔丁基[2-邻苯二甲酰亚胺-1-(甲硫烷基甲基)乙基]氨基甲酸酯

描述

The compound tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate compound.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate using various reagents and catalysts. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Similarly, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride . These methods could potentially be adapted for the synthesis of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups and carbamate moieties. For instance, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate exhibits a strong interaction between the sulfonyl group and the thiadiazole ring, indicating the importance of these interactions in the overall molecular conformation . The molecular structure of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate would likely show similar interactions between its functional groups.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, making them versatile intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be involved in asymmetric Mannich reactions to produce chiral amino carbonyl compounds . These reactions highlight the reactivity of tert-butyl carbamate derivatives and their potential use in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the crystal structure of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate shows that molecules are linked into dimers by hydrogen bonds, which could affect the compound's solubility and melting point . The intramolecular and intermolecular hydrogen bonding observed in tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate also plays a significant role in the compound's crystal packing and stability . These properties are crucial for the handling and application of tert-butyl carbamate derivatives in various chemical processes.

科学研究应用

生物活性化合物中的合成和中间体

叔丁基 [2-邻苯二甲酰亚胺-1-(甲硫烷基甲基)乙基]氨基甲酸酯及其衍生物因其作为各种生物活性化合物合成中中间体的作用而受到广泛研究。例如,赵等人 (2017) 强调了其作为医学研究中显着化合物奥美替尼 (AZD9291) 合成中中间体的作用 (Zhao, Guo, Lan, & Xu, 2017)。类似地,Pak 和 Hesse (1998) 描述了叔丁基 [2-邻苯二甲酰亚胺-1-(甲硫烷基甲基)乙基]氨基甲酸酯的五 N 保护的聚酰胺衍生物的合成,该衍生物用于有机合成中的选择性脱保护和酰化 (Pak & Hesse, 1998)。

参与化学反应和转化

该化合物在各种化学反应和转化中起着至关重要的作用。例如,Ortiz、Guijarro 和 Yus (1999) 研究了其在通过涉及锂粉和催化量的 DTBB 的反应合成功能化氨基甲酸酯中的用途 (Ortiz, Guijarro, & Yus, 1999)。此外,Guinchard、Vallée 和 Denis (2005) 研究了其在有机合成中作为构件的作用,特别是在与有机金属的反应中作为 N-(Boc)-保护的亚硝酮 (Guinchard, Vallée, & Denis, 2005)。

在晶体学和结构分析中的作用

叔丁基氨基甲酸酯衍生物因其在晶体学中的结构特征而受到研究。白和王 (2014) 合成了一个衍生物的晶体结构并对其进行了分析,突出了分子内氢键模式 (Bai & Wang, 2014)。类似地,Ober 等人 (2004) 专注于叔丁基 N 保护的 β-羟基缬氨酸衍生物的晶体结构,该衍生物是核苷酸碳环类似物合成的重要中间体 (Ober, Marsch, Harms, & Carell, 2004)。

在聚合物和材料科学中的应用

该化合物及其衍生物在聚合物和材料科学中也得到应用。Monge 等人 (2007) 描述了一种利用 Gabriel 反应将卤素端基团改性为氨基端官能化聚(叔丁基丙烯酸酯)的方法,并强调了其在聚合物化学中的用途 (Monge, Giani, Ruiz, Cavalier, & Robin, 2007)。

属性

IUPAC Name |

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWWBBWIAGBZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113073 | |

| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate | |

CAS RN |

885266-58-0 | |

| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

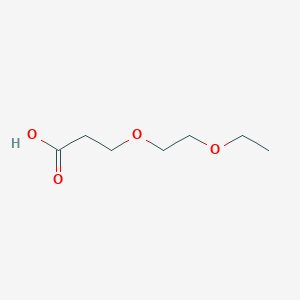

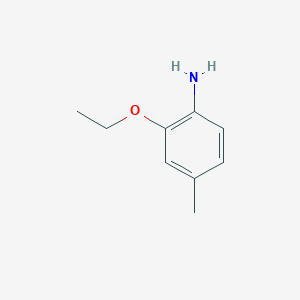

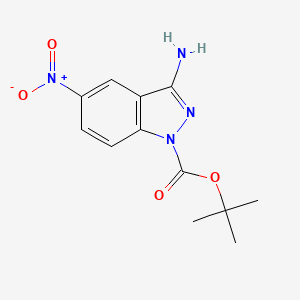

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)